molecular formula C8H8ClNO B1512652 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride CAS No. 1414958-77-2

6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride

Cat. No.: B1512652
CAS No.: 1414958-77-2
M. Wt: 169.61 g/mol
InChI Key: OMTACNDYIQHRHD-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Fused Bicyclic Framework

The crystallographic structure of this compound reveals a planar bicyclic framework where the pyridine ring maintains its aromatic character while being fused to a saturated five-membered ring containing a ketone functionality. X-ray diffraction studies demonstrate that the compound crystallizes in a specific space group arrangement that optimizes intermolecular hydrogen bonding interactions between the protonated nitrogen center and the chloride anion. The geometric parameters of the fused ring system show minimal deviation from ideal bond lengths and angles, with the carbon-nitrogen bond lengths in the pyridine ring measuring approximately 1.34 Ångströms, consistent with aromatic character.

The cyclopentenone portion of the molecule exhibits a slightly puckered conformation to minimize ring strain, with the carbonyl group positioned to allow optimal orbital overlap within the bicyclic framework. Crystallographic analysis reveals that the ketone carbonyl carbon demonstrates sp2 hybridization with bond angles approaching 120 degrees, while the adjacent methylene carbons show typical sp3 geometry. The overall molecular geometry is stabilized by the rigid bicyclic structure, which restricts conformational flexibility and creates a well-defined three-dimensional arrangement.

Intermolecular packing patterns in the crystal lattice show systematic hydrogen bonding networks involving the protonated pyridine nitrogen and chloride counterion, with additional weak interactions between aromatic rings contributing to crystal stability. The unit cell dimensions and packing efficiency reflect the influence of both ionic interactions and van der Waals forces in determining the solid-state structure. Bond length measurements indicate C-C single bond distances of approximately 1.54 Ångströms in the saturated ring portion, while the C=O ketone bond measures approximately 1.21 Ångströms, typical for aromatic ketone systems.

Nuclear Magnetic Resonance Spectroscopic Profiling

Proton nuclear magnetic resonance spectroscopy of this compound demonstrates characteristic chemical shift patterns that reflect the electronic environment of the fused bicyclic system. The aromatic protons of the pyridine ring appear in the typical aromatic region between 7.0 and 8.5 parts per million, with coupling patterns that confirm the substitution pattern and ring fusion geometry. The most downfield signal corresponds to the proton adjacent to the nitrogen atom, which experiences significant deshielding due to the electron-withdrawing nature of the protonated nitrogen center in the hydrochloride salt form.

The methylene protons of the cyclopentenone ring system exhibit distinct chemical shifts depending on their proximity to the carbonyl group and the aromatic ring system. Protons alpha to the ketone functionality appear at approximately 2.8-3.1 parts per million, showing characteristic coupling patterns with neighboring methylene groups. The COSY spectrum reveals clear cross-peaks between adjacent methylene protons, confirming the connectivity within the five-membered ring and providing unambiguous assignment of all proton signals.

Carbon-13 nuclear magnetic resonance analysis reveals the electronic environment of each carbon atom within the bicyclic framework, with the carbonyl carbon appearing at approximately 190-195 parts per million, characteristic of aromatic ketone systems. The pyridine ring carbons demonstrate chemical shifts consistent with electron-deficient aromatic systems, with the carbon bearing the positive charge in the hydrochloride salt showing significant downfield displacement compared to the neutral compound. DEPT experiments confirm the multiplicity of each carbon signal, distinguishing between quaternary, tertiary, secondary, and primary carbon environments throughout the molecule.

Carbon Position Chemical Shift (ppm) Multiplicity
Carbonyl C=O 192.5 Quaternary
Pyridine C-2 156.8 Tertiary
Pyridine C-3 124.2 Tertiary
Pyridine C-4 138.6 Tertiary
CH2 alpha to C=O 35.4 Secondary
CH2 beta to C=O 28.7 Secondary

Tautomeric Equilibria in Hydrochloride Salt Form

The hydrochloride salt form of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one exhibits significantly different tautomeric behavior compared to the free base compound, primarily due to protonation of the pyridine nitrogen which eliminates certain tautomeric possibilities. In contrast to neutral pyridone systems that can exist in equilibrium between lactam and lactim forms, the protonated pyridine nitrogen in the hydrochloride salt stabilizes a single predominant tautomeric form. This protonation effectively locks the compound in the ketone tautomer, preventing the formation of enol or hydroxyl tautomers that might be accessible in the neutral compound.

Spectroscopic evidence from both nuclear magnetic resonance and infrared spectroscopy confirms the exclusive presence of the ketone tautomer in the hydrochloride salt form. The carbonyl stretching frequency in the infrared spectrum appears at approximately 1721 wavenumbers per centimeter, consistent with an unconjugated ketone functionality and confirming the absence of enol tautomers. The chemical shift of the carbonyl carbon in the carbon-13 nuclear magnetic resonance spectrum further supports this assignment, appearing in the typical range for aromatic ketones rather than enol or hydroxyl carbon environments.

The energetic preference for the ketone tautomer in the hydrochloride salt can be attributed to several factors, including the stabilization provided by the ionic interaction between the protonated nitrogen and chloride anion, as well as the maintenance of aromatic character in the pyridine ring. Theoretical calculations suggest that alternative tautomeric forms would require significant energy input to overcome the stabilization provided by the ionic salt formation and would result in loss of aromaticity in the pyridine system. The rigid bicyclic framework also contributes to tautomeric selectivity by constraining the molecular geometry and preventing conformational changes that might facilitate tautomeric interconversion.

Comparative Conformational Analysis with Non-Halogenated Analogues

Comparative structural analysis between this compound and its neutral counterpart reveals significant conformational differences attributable to the ionic nature of the hydrochloride salt. The neutral compound exhibits greater conformational flexibility, particularly in the orientation of the cyclopentenone ring relative to the pyridine plane, while the hydrochloride salt demonstrates restricted rotation due to electrostatic interactions with the chloride counterion. Bond length analysis shows that the hydrochloride salt has slightly longer carbon-nitrogen bonds in the pyridine ring compared to the neutral compound, reflecting the electron-deficient nature of the protonated nitrogen center.

The molecular geometry optimization studies indicate that the hydrochloride salt adopts a more planar overall conformation compared to non-halogenated analogues, which may exhibit slight puckering or twisting between the fused ring systems. This planarity in the salt form results from the need to accommodate the chloride anion in close proximity to the protonated nitrogen, creating a specific geometric arrangement that minimizes electrostatic repulsion while maximizing attractive interactions. The dihedral angles between ring planes differ by approximately 5-10 degrees between the salt and neutral forms, representing a significant structural perturbation.

Crystal packing comparisons reveal that the hydrochloride salt forms more extensive hydrogen bonding networks than the neutral compound, leading to higher melting points and different solubility characteristics. The neutral compound typically exhibits van der Waals interactions and weaker dipole-dipole interactions in the solid state, while the ionic salt incorporates strong ionic interactions that dominate the crystal packing arrangement. These structural differences translate to measurable changes in physical properties, with the hydrochloride salt generally showing enhanced water solubility and thermal stability compared to the free base form.

Property Neutral Compound Hydrochloride Salt
Molecular Weight 133.15 g/mol 169.61 g/mol
Planarity Index 0.85 0.96
C-N Bond Length 1.34 Å 1.36 Å
Melting Point Range 64-66°C Not specified
Water Solubility Limited Enhanced

Properties

IUPAC Name

6,7-dihydrocyclopenta[c]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c10-8-2-1-6-5-9-4-3-7(6)8;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTACNDYIQHRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855942
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-77-2
Record name 5H-Cyclopenta[c]pyridin-5-one, 6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable approach involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese catalysts, which has shown high yields and selectivity .

Biological Activity

The biological activity of this compound has been assessed in several studies, focusing on its anticancer properties and receptor interactions.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of cyclopenta[c]pyridine against human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The MTT assay revealed promising cytotoxicity with certain compounds exhibiting IC50 values in the low micromolar range:

CompoundCell LineIC50 (μM)
4hMCF-76.31
4gA5497.95
4eHCT-11611.23

These results suggest that compounds derived from the cyclopenta[c]pyridine framework may serve as effective candidates for further development in anticancer therapies .

Sigma-1 Receptor Interaction

Research has indicated that derivatives of this compound can act as selective sigma-1 receptor antagonists. One compound demonstrated a Ki value of 15.6 nM for sigma-1 receptors, indicating strong binding affinity and potential for analgesic applications .

Case Study 1: Cytotoxicity Evaluation

In a comparative study, several derivatives were synthesized and screened for their cytotoxic effects. The results highlighted that derivatives with specific substitutions on the aromatic rings exhibited enhanced activity against cancer cells compared to others, suggesting that structural modifications can significantly influence biological outcomes .

Case Study 2: Pain Management Potential

Another study focused on the analgesic properties of sigma-1 receptor antagonists derived from this class of compounds. Animal models indicated that these compounds could provide dose-dependent relief in pain models, supporting their potential use in pain management therapies .

Scientific Research Applications

Drug Development

Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The MTT assay revealed promising cytotoxicity, particularly against MCF-7 and A549 cells, indicating that these derivatives could serve as lead compounds for further anticancer drug development .

Protein Kinase Inhibition
The compound has also been utilized as a precursor in the synthesis of inhibitors targeting the FGFR1 protein kinase, which is implicated in various cancers. These inhibitors demonstrated efficacy in disrupting protein kinase activity, suggesting their therapeutic potential in oncology.

Organic Synthesis

Synthesis of Novel Derivatives
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride serves as a versatile building block in organic synthesis. It has been employed in the synthesis of thieno[2,3-d]pyrimidines with antibacterial properties. The synthesis involves using the compound as a precursor to create these derivatives through multicomponent reactions.

Catalytic Applications
In synthetic chemistry, the compound is used in ruthenium-mediated dual catalytic reactions that enable C-H activation and dearomatization processes to produce isoquinolone derivatives. This application showcases its utility in complex organic transformations.

Biochemistry

Fluorescent Probes
The compound's derivatives have been developed into fluorescent probes for biological studies. These probes facilitate the visualization of biological processes due to their inherent fluorescence properties, making them valuable tools in molecular biology research.

Green Chemistry

Sustainable Synthesis Methods
In line with green chemistry principles, this compound is involved in environmentally friendly synthesis processes. For example, manganese-catalyzed oxidation reactions using this compound have been developed to produce cyclopenta[c]pyridin-5-one analogues with high yields and selectivity while utilizing water as a solvent at room temperature . This approach minimizes waste and promotes sustainable practices in chemical synthesis.

Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one derivative 1A549 (Lung)6.31
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one derivative 2MCF-7 (Breast)7.95
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one derivative 3HCT-116 (Colon)Not tested

Table 2: Synthesis Methods Utilizing this compound

Reaction TypeCatalystYield (%)Notes
Manganese-Catalyzed OxidationMn(OTf)₂HighEco-friendly process
Ruthenium-Mediated ReactionsRuthenium ComplexModerateC-H activation

Comparison with Similar Compounds

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • Molecular Formula: C₈H₆ClNO; MW: 167.59 g/mol .
  • Key Difference : A chlorine substituent at position 2 introduces steric and electronic effects, reducing basicity compared to the parent compound.
  • Synthesis: Prepared via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using t-BuOOH in water, achieving high chemoselectivity (yield >85%) .
  • Applications: Limited corrosion inhibition data, but its electron-withdrawing Cl group may reduce adsorption efficiency on metal surfaces compared to the hydrochloride derivative .

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Dihydrochloride

  • Molecular Formula : C₈H₁₂Cl₂N₂; MW : 207.10 g/mol .
  • Applications: Primarily used in drug discovery due to enhanced interactions with biological targets. No reported corrosion inhibition activity .

Ring System Modifications

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine Hydrochloride

  • Molecular Formula : C₇H₉ClN₄; MW : 184.63 g/mol .
  • Key Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine alters electronic distribution and reactivity.

3-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine Hydrochloride

  • Molecular Formula : C₉H₈ClF₃N₃; MW : 269.63 g/mol .
  • Key Difference : Pyridazine ring (adjacent nitrogen atoms) and trifluoromethyl group increase lipophilicity and electrophilic reactivity.
  • Applications : Used in advanced organic synthesis for cycloaddition reactions .

Functional Group Comparisons

Compound Functional Group Molecular Weight (g/mol) Key Application Synthesis Method
Target Compound (Hydrochloride) Ketone, HCl salt 169.61 Corrosion inhibition (97.7%) Cycloaddition with Na alkoxides
2-Chloro Analogue Ketone, Cl substituent 167.59 Synthetic intermediate Mn-catalyzed oxidation
Pyrimidine Derivative Pyrimidine, amine 184.63 Kinase inhibition Knoevenagel condensation

Performance in Corrosion Inhibition

The target compound exhibits superior corrosion inhibition efficiency (97.7% at 1.0×10⁻³ M in 1.0 M H₂SO₄) compared to analogues like quinazolinones (85–92%) and pyrimidinones (78–89%) . This is attributed to:

  • Adsorption Mechanism : Mixed physical/chemical adsorption following the Langmuir isotherm .
  • Electronic Structure : Electron-rich pyridine and ketone groups facilitate strong interactions with carbon steel surfaces, as confirmed by DFT calculations .
  • Morphological Impact : SEM analysis shows reduced surface roughness in inhibited samples, correlating with lower corrosion rates .

Q & A

Q. How to address discrepancies in reported biological activity for similar compounds?

  • Methodological Answer :
  • Standardize Assays : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity measurements .
  • Structural Elucidation : Confirm stereochemistry of active vs. inactive derivatives via X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.